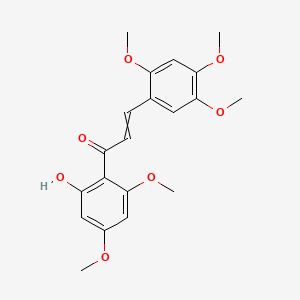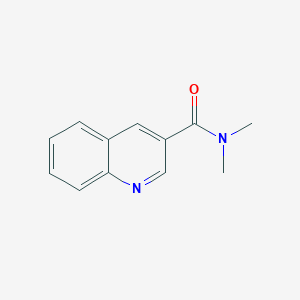
1-(2-Imidazol-1-ylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Imidazol-1-ylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole is a complex organic compound that features both imidazole and pyrazole rings, along with a boronate ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Imidazol-1-ylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Attachment of the imidazole group: This step might involve the alkylation of the pyrazole ring with an imidazole derivative.
Introduction of the boronate ester group: This can be done through a Suzuki coupling reaction, where the pyrazole-imidazole intermediate is reacted with a boronic acid or boronate ester under palladium catalysis.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, advanced purification techniques, and automation of reaction steps.
化学反応の分析
Types of Reactions
1-(2-Imidazol-1-ylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the imidazole or pyrazole rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metals for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different boronic acid derivatives, while substitution reactions could introduce various functional groups onto the pyrazole or imidazole rings.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis and catalysis.
Biology: Potential use in the development of bioactive molecules or as a ligand in biochemical assays.
Medicine: Exploration as a potential therapeutic agent or in drug delivery systems.
Industry: Application in the development of new materials or as a catalyst in industrial processes.
作用機序
The mechanism of action of 1-(2-Imidazol-1-ylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole would depend on its specific application. In catalysis, it might act as a ligand that stabilizes transition states. In biological systems, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
1-(2-Imidazol-1-ylethyl)-4-bromopyrazole: Similar structure but with a bromine atom instead of the boronate ester group.
1-(2-Imidazol-1-ylethyl)-4-chloropyrazole: Similar structure with a chlorine atom.
1-(2-Imidazol-1-ylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole: Similar structure but with an imidazole ring instead of the pyrazole ring.
Uniqueness
The presence of both imidazole and pyrazole rings, along with the boronate ester group, makes 1-(2-Imidazol-1-ylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole unique. This combination of functional groups can provide distinct reactivity and binding properties, making it valuable for specific applications in synthesis and catalysis.
特性
分子式 |
C14H21BN4O2 |
|---|---|
分子量 |
288.16 g/mol |
IUPAC名 |
1-(2-imidazol-1-ylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C14H21BN4O2/c1-13(2)14(3,4)21-15(20-13)12-9-17-19(10-12)8-7-18-6-5-16-11-18/h5-6,9-11H,7-8H2,1-4H3 |
InChIキー |
QNQNZXLVIMCARV-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCN3C=CN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[Bis(2-hydroxyethyl)amino]methyl}-1h-indole-2,3-dione](/img/structure/B13995308.png)
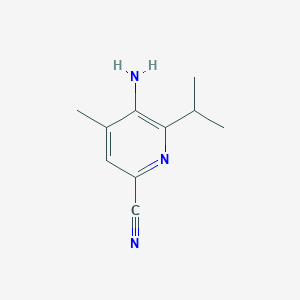
![1-hydroxy-6-[4-(trifluoromethyl)phenoxy]-3H-2,1-benzoxaborole](/img/structure/B13995324.png)

![2-[2-[[2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetic acid](/img/structure/B13995349.png)



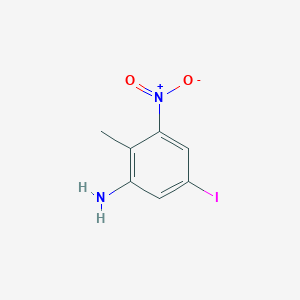

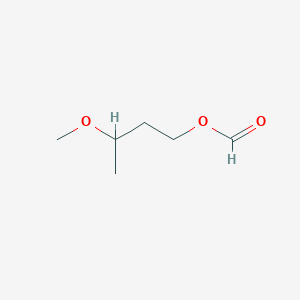
![n2-[({4-[(4-Aminophenyl)sulfonyl]phenyl}amino)methyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B13995392.png)
